molecular formula C15H18N2O2 B2643738 N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide CAS No. 852368-64-0

N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide

Cat. No.: B2643738
CAS No.: 852368-64-0
M. Wt: 258.321
InChI Key: CUOOVJFOZYUDOC-UHFFFAOYSA-N
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Description

N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-3-yl-oxoacetamide derivative of significant interest in medicinal chemistry and pharmacological research. This compound belongs to a class of molecules known for their diverse biological activities and potential as scaffolds for developing therapeutic agents. Researchers are particularly interested in indol-3-yl-oxoacetamides for their potential cytotoxic properties. Structurally related compounds have demonstrated potent anti-proliferative activity against various human cancer cell lines, including cervical cancer (Hela), breast cancer (MCF7), and liver cancer (HepG2) . The mechanism of action for such compounds often involves the induction of apoptosis, or programmed cell death. For instance, a closely related adamantane-substituted derivative was shown to induce cleavage of poly ADP-ribose polymerase (PARP) and activate caspase enzymes, key markers of the apoptotic pathway . Furthermore, the structural motif of the indole-3-yl-oxoacetamide is also a key pharmacophore in the development of potent and selective ligands for G-protein-coupled receptors, such as the Cannabinoid Receptor Type 2 (CB2) . CB2 receptors are an important target for modulating immune functions and for potential therapeutic interventions in neuroinflammatory and neurodegenerative diseases . The sec-butyl substituent on the amide nitrogen allows researchers to study the effects of aliphatic chain branching on biological activity and physicochemical properties. This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-butan-2-yl-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-4-9(2)16-15(19)14(18)13-10(3)17-12-8-6-5-7-11(12)13/h5-9,17H,4H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUOOVJFOZYUDOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)C1=C(NC2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Introduction of the sec-Butyl Group: The sec-butyl group can be introduced through an alkylation reaction using sec-butyl halide and a suitable base.

    Formation of the Oxoacetamide Moiety: The oxoacetamide moiety can be introduced by reacting the indole derivative with an appropriate acylating agent, such as an acid chloride or anhydride, under basic conditions.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxoacetamide moiety to an amine.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride) and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is its potential as an anticancer agent. Various studies have demonstrated its cytotoxic effects against different cancer cell lines:

Cell Line IC50 (μM)
HepG210.56 ± 1.14
HeLa17.65 ± 1.54

These results indicate that the compound exhibits significant antiproliferative activity, suggesting its potential for further development as a therapeutic agent against liver and cervical cancers .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) demonstrating its robust antibacterial effects. This suggests potential applications in treating bacterial infections .

Case Study 1: Anticancer Formulation Development

A study focused on developing oral formulations containing this compound highlighted its enhanced oral bioavailability when combined with specific excipients. This formulation was shown to improve therapeutic outcomes in preclinical models of cancer .

Case Study 2: Antimicrobial Efficacy Assessment

Another investigation assessed the antimicrobial efficacy of the compound against various pathogens. The study found that modifications to the indole ring can enhance its antibacterial activity, providing insights into structure-activity relationships that can guide future drug design efforts .

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Observations:
  • N-Substituent Impact :

    • sec-Butyl : Enhances lipophilicity compared to smaller groups (e.g., cyclopropyl) or polar substituents (e.g., morpholin-4-yl ethyl). This may improve membrane permeability but reduce solubility .
    • Adamantane : Bulky hydrophobic groups (e.g., in compound 5r) correlate with potent cytotoxicity, likely due to enhanced target binding or stability .
    • Aryl/Heteroaryl : Substitutions like 3,5-dichloropyridin-4-yl (GW842470X) or pyridin-4-yl (D-24851) enable specific enzyme or receptor interactions .
  • Indole Modifications :

    • 2-Methyl : Common in screening compounds; may stabilize the indole core without significantly altering activity .
    • Adamantane or Halogenated Benzyl : These groups enhance bioactivity by promoting hydrophobic interactions or steric effects in target binding .

Physical and Chemical Properties

Property Target Compound N-Cyclopropyl Analog Morpholin-4-yl Ethyl Analog
Molecular Formula C₁₅H₁₈N₂O₂ C₁₄H₁₄N₂O₂ C₁₇H₂₁N₃O₃
Molecular Weight 258.32 242.27 315.37
LogP (Estimated) ~2.5 ~2.0 ~1.8
Solubility Low in water Low in water Moderate in polar solvents

Biological Activity

N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic organic compound classified as an indole derivative. Indole derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This compound features a sec-butyl group attached to the nitrogen atom and a 2-methyl-1H-indol-3-yl group linked to the oxoacetamide moiety. Its unique structure suggests potential interactions with various biological targets, contributing to its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may modulate these targets' activities, leading to various biological responses such as:

  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors, altering signaling pathways related to inflammation or cancer progression.

Research Findings

Recent studies have investigated the compound's effects in various biological contexts:

  • Anticancer Activity : Research indicates that indole derivatives can exhibit significant anticancer properties. For instance, similar compounds have demonstrated tumor growth inhibition in xenograft models of head and neck cancer, suggesting that this compound may also possess similar effects .
  • Antiviral Properties : Some indole derivatives have shown promise as inhibitors of viral proteases. The structure of this compound suggests potential antiviral activity, particularly against viruses like Dengue .
  • Neuroprotective Effects : Indole derivatives are being studied for their neuroprotective properties, which may involve modulation of neuroinflammation processes. This aligns with findings from related compounds that demonstrate significant binding affinities for translocator protein (TSPO), which is implicated in neuroinflammation .

Case Studies

Study FocusFindingsReference
Anticancer ActivitySignificant tumor growth inhibition in xenograft models
Antiviral ActivityPotential inhibition of Dengue virus protease
NeuroprotectionModulation of neuroinflammation via TSPO binding

Similar Compounds

The biological activity of this compound can be compared with other indole derivatives to highlight its unique properties:

Compound NameStructural DifferencesBiological Activity
N-(sec-butyl)-2-(1H-indol-3-yl)-2-oxoacetamideLacks the 2-methyl groupVaries; less potent than the target compound
N-(tert-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamideContains a tert-butyl groupPotentially different pharmacokinetics
N-(sec-butyl)-2-(2-methyl-1H-indol-3-yl)-2-oxoethanamideHas an ethanamide moiety instead of oxoacetamideDifferent biological profile

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